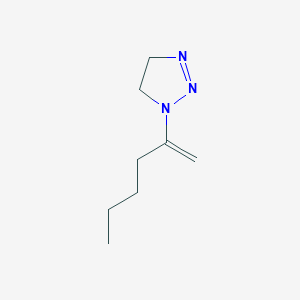
1-Hex-1-en-2-yl-4,5-dihydrotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hex-1-en-2-yl-4,5-dihydrotriazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hex-1-en-2-yl-4,5-dihydrotriazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hex-1-en-2-yl azide with an alkyne in the presence of a copper catalyst, leading to the formation of the triazole ring through a cycloaddition reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hex-1-en-2-yl-4,5-dihydrotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole or other reduced forms.
Substitution: The hexenyl group or nitrogen atoms in the triazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives.
Applications De Recherche Scientifique
1-Hex-1-en-2-yl-4,5-dihydrotriazole has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Hex-1-en-2-yl-4,5-dihydrotriazole involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The triazole ring can form hydrogen bonds, coordinate with metal ions, and participate in π-π interactions, leading to modulation of biological pathways. The hexenyl group may enhance the compound’s lipophilicity, facilitating its penetration into cells and tissues.
Comparaison Avec Des Composés Similaires
1-Hex-1-en-2-yl-1,2,3-triazole: Similar structure but different nitrogen atom arrangement.
1-Hex-1-en-2-yl-1,2,4-triazole: Another isomer with distinct chemical properties.
1-Hex-1-en-2-yl-4,5-dihydroimidazole: Contains an imidazole ring instead of a triazole ring.
Uniqueness: 1-Hex-1-en-2-yl-4,5-dihydrotriazole is unique due to its specific arrangement of nitrogen atoms in the triazole ring and the presence of the hexenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
78827-49-3 |
|---|---|
Formule moléculaire |
C8H15N3 |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
1-hex-1-en-2-yl-4,5-dihydrotriazole |
InChI |
InChI=1S/C8H15N3/c1-3-4-5-8(2)11-7-6-9-10-11/h2-7H2,1H3 |
Clé InChI |
MECDYILSXWMFIS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C)N1CCN=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


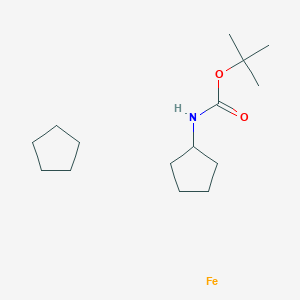
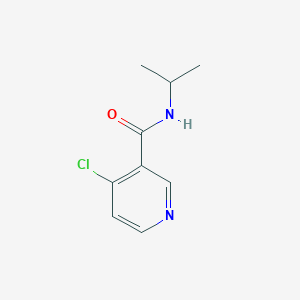
![3-Methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13986968.png)
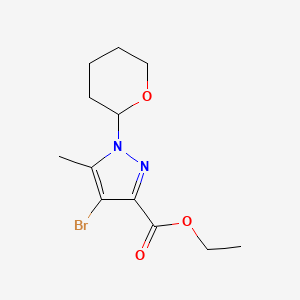

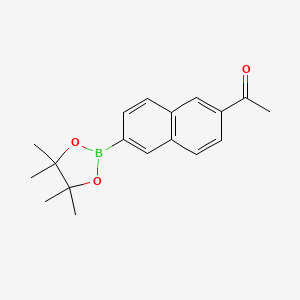
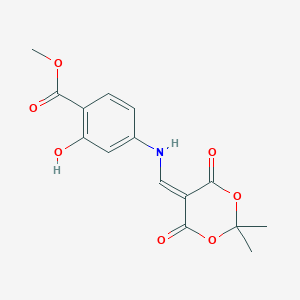
![2-Phenylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13986987.png)

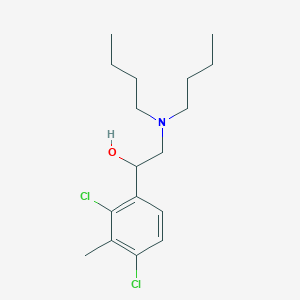
![Ethyl 8-acetyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13987011.png)
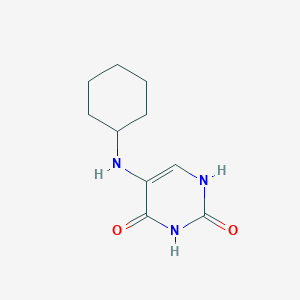
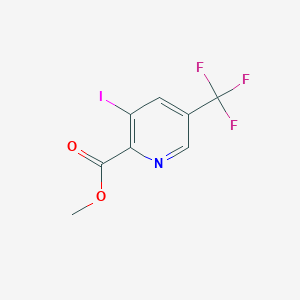
![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanol](/img/structure/B13987022.png)
